molecular formula C7H10S5 B13954036 4,5-Bis(ethylthio)-1,3-dithiole-2-thione CAS No. 59065-21-3

4,5-Bis(ethylthio)-1,3-dithiole-2-thione

Cat. No.: B13954036
CAS No.: 59065-21-3
M. Wt: 254.5 g/mol
InChI Key: RUKQPNZJSFPVFH-UHFFFAOYSA-N
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Description

4,5-Bis(ethylthio)-1,3-dithiole-2-thione: is an organosulfur compound with the molecular formula C7H10S4 It is a derivative of 1,3-dithiole-2-thione, where the hydrogen atoms at positions 4 and 5 are replaced by ethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(ethylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with ethylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Base: Bases such as sodium hydride or potassium carbonate are employed to deprotonate the thiol group.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(ethylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4,5-Bis(ethylthio)-1,3-dithiole-2-thione is used as a building block in the synthesis of more complex organosulfur compounds

Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of new drugs. Its sulfur-containing structure may contribute to biological activity, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is investigated for its potential use in materials science. It can be used in the synthesis of conductive polymers and other advanced materials due to its ability to form stable sulfur-sulfur bonds.

Mechanism of Action

The mechanism by which 4,5-Bis(ethylthio)-1,3-dithiole-2-thione exerts its effects is not fully understood. it is believed that the compound interacts with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds or other sulfur-containing linkages, which can affect the structure and function of proteins and other biomolecules.

Comparison with Similar Compounds

    4,5-Bis(methylthio)-1,3-dithiole-2-thione: Similar structure but with methylthio groups instead of ethylthio groups.

    4,5-Bis(phenylthio)-1,3-dithiole-2-thione: Contains phenylthio groups, which can affect its reactivity and applications.

    4,5-Bis(butylthio)-1,3-dithiole-2-thione: Butylthio groups provide different steric and electronic properties.

Uniqueness: 4,5-Bis(ethylthio)-1,3-dithiole-2-thione is unique due to its specific ethylthio substitutions, which can influence its solubility, reactivity, and potential applications. The ethylthio groups provide a balance between steric hindrance and electronic effects, making this compound versatile for various chemical reactions and applications.

Properties

IUPAC Name

4,5-bis(ethylsulfanyl)-1,3-dithiole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S5/c1-3-9-5-6(10-4-2)12-7(8)11-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKQPNZJSFPVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(SC(=S)S1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474651
Record name 4,5-BIS(ETHYLTHIO)-1,3-DITHIOLE-2-THIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59065-21-3
Record name 4,5-BIS(ETHYLTHIO)-1,3-DITHIOLE-2-THIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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